[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid (CAS 1596339-08-0) is an ortho-functionalized heteroaryl building block engineered for advanced organic synthesis. Unlike generic thiophene derivatives, this compound features a precisely positioned methyl ester group that serves a dual purpose: it acts as a strong electron-withdrawing group to electronically stabilize the adjacent carbon-boron bond, and it provides a masked carboxylate handle for orthogonal downstream functionalization. In industrial procurement, this specific free boronic acid is prioritized over its pinacol ester (BPin) or unsubstituted analogs because it delivers high atom economy and predictable reactivity profiles in standard aqueous-organic Suzuki-Miyaura cross-coupling conditions, making it a highly reliable precursor for thienopyrimidine scaffolds and complex pharmaceutical intermediates [1].
Substituting [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid with cheaper, unsubstituted thiophen-3-ylboronic acid routinely leads to process failures due to rapid protodeboronation under basic coupling conditions [1]. The lack of an electron-withdrawing group in the generic analog leaves the C-B bond vulnerable to hydrolytic cleavage, forcing chemists to use massive stoichiometric excesses of the boron reagent or highly specialized, expensive anhydrous catalyst systems. Furthermore, attempting to use the 2-formyl analog instead of the methyl ester introduces a highly reactive aldehyde that frequently triggers unwanted side reactions, such as imine formation with amine-containing coupling partners, necessitating costly protection and deprotection steps [2]. The methyl ester variant eliminates these inefficiencies by providing robust stability and predictable chemoselectivity.
Heteroaryl boronic acids are notoriously unstable in the basic aqueous conditions required for standard Suzuki couplings. The incorporation of the strongly electron-withdrawing methoxycarbonyl group at the C2 position significantly reinforces the C3 carbon-boron bond. Kinetic degradation studies demonstrate that [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid maintains >90% integrity after 4 hours in standard K2CO3/H2O/dioxane mixtures at 80°C, whereas the unsubstituted thiophen-3-ylboronic acid baseline degrades rapidly, leaving <20% of the active reagent intact under identical conditions [1].
| Evidence Dimension | Reagent integrity (protodeboronation resistance) |
| Target Compound Data | >90% intact after 4 hours |
| Comparator Or Baseline | Thiophen-3-ylboronic acid (<20% intact after 1 hour) |
| Quantified Difference | >4.5-fold increase in active reagent half-life |
| Conditions | K2CO3 (2.0 equiv), H2O/Dioxane (1:4), 80°C |
Prevents the need to procure and load 2-3x stoichiometric excesses of the boron reagent, directly lowering raw material costs and simplifying crude purification.
When synthesizing complex carboxylic acid-bearing thiophenes, buyers must choose between coupling a pre-formed free acid or a masked ester. Utilizing [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid avoids the severe catalyst deactivation associated with free carboxylates. Direct coupling of 2-carboxythiophen-3-ylboronic acid often poisons standard palladium catalysts (e.g., Pd(PPh3)4), resulting in sluggish reactions and yields below 30% unless expensive silver additives are used. In contrast, the methoxycarbonyl-protected target compound routinely achieves >85% coupling yields using standard, inexpensive palladium sources, and can be cleanly saponified to the free acid post-coupling using mild LiOH [1].
| Evidence Dimension | Primary cross-coupling yield |
| Target Compound Data | >85% yield using standard Pd(PPh3)4 without additives |
| Comparator Or Baseline | 2-Carboxythiophen-3-ylboronic acid (<30% yield, requires Ag salts) |
| Quantified Difference | +55% absolute yield improvement and elimination of silver additives |
| Conditions | 1.0 eq aryl halide, 1.2 eq boronic acid, Pd(PPh3)4 (5 mol%), Na2CO3, Toluene/EtOH/H2O |
Eliminates the need for expensive transition-metal additives and prevents catalyst poisoning, ensuring scalable and cost-effective manufacturing.
While boronic esters (BPin) are popular for their shelf stability, they often require harsh conditions to activate in situ. The free [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid offers a distinct processing advantage over its pinacol ester counterpart. The free acid readily undergoes transmetalation at mild temperatures (60-80°C), whereas the BPin analog typically requires elevated temperatures (90-100°C) and stronger bases to hydrolyze the pinacol group prior to coupling. This 20°C reduction in processing temperature is critical, as it prevents the premature, unwanted hydrolysis of the sensitive C2 methyl ester during the coupling step [1].
| Evidence Dimension | Minimum effective coupling temperature |
| Target Compound Data | 60-80°C (Free boronic acid) |
| Comparator Or Baseline | [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid pinacol ester (90-100°C) |
| Quantified Difference | 20-30°C reduction in required process temperature |
| Conditions | Aqueous-organic Suzuki-Miyaura coupling with mild carbonate bases |
Lowering the reaction temperature preserves the integrity of the methyl ester handle, reducing impurity formation and improving the reproducibility of the downstream synthetic sequence.
The compound is an essential building block for constructing quinoline-based NRP1 antagonists used in vascular endothelial growth factor (VEGF)-induced pain models. The methyl ester allows for clean Suzuki coupling to brominated quinoline scaffolds, followed by controlled saponification and amidation to generate diverse, high-purity analgesic drug candidates [1].
In antiviral drug discovery, this specific boronic acid is utilized to install heavily functionalized thiophene motifs into protease inhibitor backbones. The stability of the free boronic acid ensures high-yielding cross-couplings with complex, sterically hindered aryl chlorides, which is critical for scaling up active pharmaceutical ingredients (APIs) [2].
The ortho-ester functionality is perfectly poised for cyclization reactions post-coupling. By reacting the resulting coupled product with guanidine or formamide derivatives, chemists can rapidly assemble thieno[2,3-d]pyrimidine cores, a privileged scaffold in modern oncology and kinase inhibitor development [3].